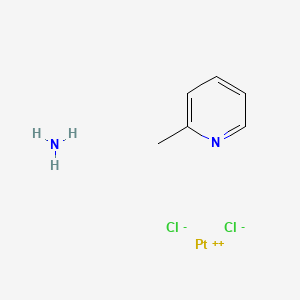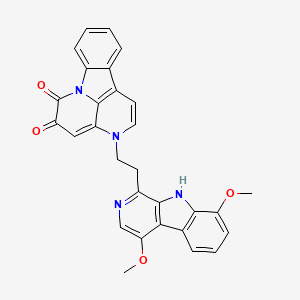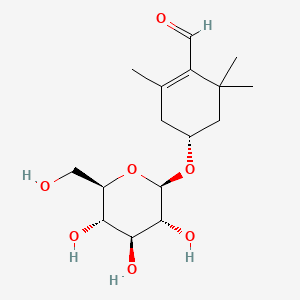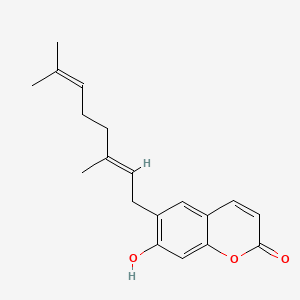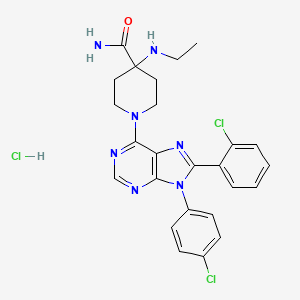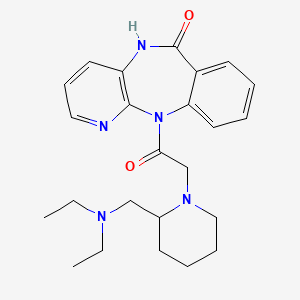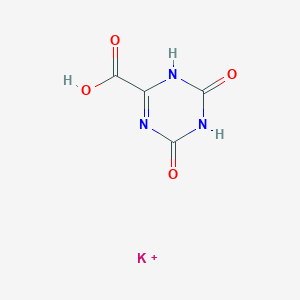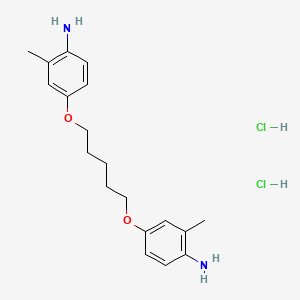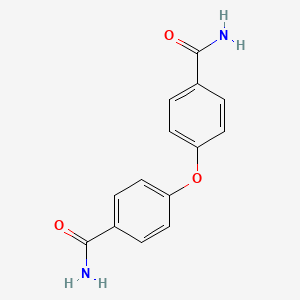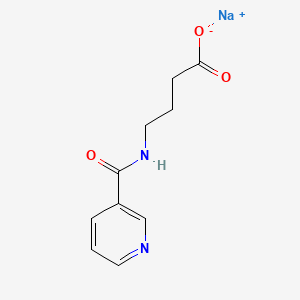
Sodium 4-(nicotinamido)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pikamilone Sodium is a prodrug of GABA used for treatment of neurogenic bladder in spinal and benign prostatic hyperplasia.
Mechanism of Action
Target of Action
Sodium 4-(nicotinamido)butanoate, also known as nicotinamide, is a small-molecule hydrosoluble vitamin with essential metabolic functions in mammalian cells . It plays a pivotal role in NAD+ synthesis, contributing to redox reactions and energy production in cells .
Mode of Action
Nicotinamide interacts with its targets, primarily enzymes involved in NAD+ synthesis, to facilitate redox reactions and energy production . It also influences human DNA repair and cellular stress responses .
Biochemical Pathways
Nicotinamide is a precursor to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH . These components are collectively referred to as NAD(P)(H) and are essential for various biochemical pathways, including those involved in energy production and DNA repair .
Result of Action
Through its multimodal mechanisms, nicotinamide may partially prevent and/or reverse several biophysical changes associated with skin aging . It has been shown to significantly reduce cutaneous oxidative stress, inflammation, and pigmentation . From a therapeutic standpoint, the intrinsic properties of nicotinamide may be applied to managing acne vulgaris, melasma, and psoriasis .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, it is recommended to be stored in an inert atmosphere at room temperature , suggesting that exposure to oxygen or extreme temperatures could potentially affect its stability and efficacy.
Biochemical Analysis
Cellular Effects
It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
It is important to investigate any threshold effects, as well as any toxic or adverse effects at high doses .
Transport and Distribution
It would be interesting to investigate any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
CAS No. |
62936-56-5 |
|---|---|
Molecular Formula |
C10H12N2NaO3 |
Molecular Weight |
231.20 g/mol |
IUPAC Name |
sodium;4-(pyridine-3-carbonylamino)butanoate |
InChI |
InChI=1S/C10H12N2O3.Na/c13-9(14)4-2-6-12-10(15)8-3-1-5-11-7-8;/h1,3,5,7H,2,4,6H2,(H,12,15)(H,13,14); |
InChI Key |
PPOOTOLJZAFOKR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)NCCCC(=O)[O-].[Na+] |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)NCCCC(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCCC(=O)O.[Na] |
Appearance |
Solid powder |
| 62936-56-5 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Pikamilone Sodium; Pikamilone Na; GABA-NG; Nicotinoyl-GABA sodium salt; GABA NG; GABANG; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


